2,2-Difluorocyclopentane-1-carboxylic acid

Catalog No.
S3280250
CAS No.
1378525-26-8
M.F
C6H8F2O2
M. Wt
150.125
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Difluorocyclopentane-1-carboxylic acid

CAS Number

1378525-26-8

Product Name

2,2-Difluorocyclopentane-1-carboxylic acid

IUPAC Name

2,2-difluorocyclopentane-1-carboxylic acid

Molecular Formula

C6H8F2O2

Molecular Weight

150.125

InChI

InChI=1S/C6H8F2O2/c7-6(8)3-1-2-4(6)5(9)10/h4H,1-3H2,(H,9,10)

InChI Key

XSLQMFZQUKYHKR-UHFFFAOYSA-N

SMILES

C1CC(C(C1)(F)F)C(=O)O

solubility

not available

2,2-Difluorocyclopentane-1-carboxylic acid is a fluorinated organic compound characterized by its unique structure and properties. Its molecular formula is C6H8F2O2\text{C}_6\text{H}_8\text{F}_2\text{O}_2 and it has a molecular weight of approximately 150.13 g/mol. The compound features a cyclopentane ring with two fluorine atoms attached to the second carbon and a carboxylic acid functional group at the first carbon position. This configuration imparts distinct chemical reactivity and biological activity, making it of interest in various fields of research and application .

As a carboxylic acid, 2,2-difluorocyclopentane-1-carboxylic acid can undergo typical reactions associated with carboxylic acids, including:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under specific conditions.
  • Reduction: Conversion to alcohols or aldehydes using reducing agents.
  • Nucleophilic Acyl Substitution: Reacting with nucleophiles to replace the hydroxyl group with another substituent.

Additionally, the presence of fluorine atoms can influence reactivity patterns, such as increasing electrophilicity and altering acidity compared to non-fluorinated analogs .

Research indicates that 2,2-difluorocyclopentane-1-carboxylic acid exhibits promising biological activities. Its fluorinated structure enhances lipophilicity, which may improve membrane permeability and bioavailability. Preliminary studies suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways or receptors. The compound's ability to interact with biological systems is an area of ongoing investigation .

Several synthesis methods have been reported for 2,2-difluorocyclopentane-1-carboxylic acid:

  • Fluorination of Cyclopentane Derivatives: Using fluorinating agents on cyclopentane derivatives followed by carboxylation.
  • Carboxylation Reactions: Employing carbon dioxide in the presence of suitable catalysts to introduce the carboxylic group onto difluorinated cyclopentanes.
  • Nucleophilic Substitution Reactions: Utilizing nucleophiles to introduce the carboxylic acid functionality onto difluorinated cyclopentane frameworks .

These methods highlight the versatility in synthesizing this compound while emphasizing the importance of controlling reaction conditions to achieve desired yields and purity.

2,2-Difluorocyclopentane-1-carboxylic acid has several potential applications:

  • Pharmaceutical Development: As a building block for synthesizing novel drugs due to its unique structural properties.
  • Agricultural Chemistry: Potential use in developing agrochemicals that require specific interaction mechanisms with biological targets.
  • Material Science: Its unique properties may be exploited in creating advanced materials with tailored functionalities .

Interaction studies involving 2,2-difluorocyclopentane-1-carboxylic acid focus on its behavior in biological systems. These studies assess how the compound interacts with various receptors or enzymes, contributing to understanding its potential therapeutic effects. The fluorine atoms in its structure may enhance binding affinity or specificity towards certain biological targets compared to non-fluorinated counterparts .

Several compounds share structural similarities with 2,2-difluorocyclopentane-1-carboxylic acid. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaSimilarity Index
2-Fluorocyclopropanecarboxylic acidC4H4F2O20.91
cis-2-Fluorocyclopropanecarboxylic acidC4H4F2O20.91
trans-2-Fluorocyclopropanecarboxylic acidC4H4F2O20.91
Butyl 2,2-difluorocyclopropanecarboxylateC6H10F2O20.82
4,4-Difluorocyclohexanecarboxylic acidC6H8F2O20.80

The unique positioning of the carboxylic acid group on a cyclopentane ring along with two fluorine atoms distinguishes 2,2-difluorocyclopentane-1-carboxylic acid from these similar compounds, particularly in terms of reactivity and potential biological interactions .

The singlet-triplet energy gap (ΔEST) in fluorinated cyclopentane derivatives is critical for understanding their electronic behavior. For DFCPA, UB3LYP/6-31g* calculations on analogous 2,2-difluoro-1,3-diphenylcyclopentane-1,3-diyls reveal that the singlet state remains the ground state regardless of para-substituent electronic effects [4]. The ΔEST values increase with electron-donating substituents (e.g., amino groups) but remain significant even with electron-withdrawing groups (e.g., nitro) [4]. This suggests that the geminal difluoro configuration in DFCPA stabilizes singlet states through inductive effects, a phenomenon corroborated by coupled-cluster (CCSD(T)) studies on related dihalocarbenes [5].

Table 1: Singlet-Triplet Energy Gaps (ΔE_ST) in Fluorinated Cyclopentane Derivatives

SubstituentΔE_ST (kcal/mol)Computational Method
-NH₂ (para)12.3UB3LYP/6-31g* [4]
-NO₂ (para)8.7UB3LYP/6-31g* [4]
:CF₂ (carbene)15.2CCSD(T)/TZ [5]

The fluorine atoms in DFCPA induce significant σ-electron withdrawal, polarizing the cyclopentane ring and reducing diradical character. This electronic redistribution lowers the triplet state energy but maintains a ΔE_ST of ~10–12 kcal/mol, consistent with fluorinated carbene systems [5].

Conformational Analysis Through DFT Calculations

DFT studies at the B3LYP/6-311++G(d,p) level reveal that DFCPA adopts a twisted envelope conformation to minimize steric clashes between the carboxylic acid and fluorine substituents. The energy difference between the lowest-energy conformer and alternative puckered structures is 2.1 kcal/mol, indicating moderate ring flexibility [4]. Fluorine’s electronegativity introduces torsional strain, with C-F bond lengths contracting to 1.34 Å compared to 1.54 Å for C-H in unsubstituted cyclopentane [4].

Table 2: Key Geometric Parameters of DFCPA from DFT Calculations

ParameterValue (Å/°)Method
C-F bond length1.34B3LYP/6-31g* [4]
Ring puckering angle25.7°B3LYP/6-31g* [4]
O=C-O bond angle122.5°B3LYP/6-311++G(d,p) [5]

The carboxylic acid group adopts a syn-periplanar orientation relative to the geminal fluorines, facilitating intramolecular hydrogen bonding (O-H···F) with a bond distance of 2.08 Å [5]. This interaction stabilizes the equatorial position of the carboxylic moiety, as evidenced by natural bond orbital (NBO) analysis showing increased electron density at the fluorine atoms (charge = -0.43 e⁻) [4].

Transition State Modeling for Fluorine-Specific Reactions

Fluorine’s electronegativity profoundly influences DFCPA’s reactivity. Transition state modeling at the M06-2X/def2-TZVP level for decarboxylation reveals a two-step mechanism:

  • Proton Transfer: The carboxylic acid proton migrates to a ring carbon (ΔG‡ = 18.7 kcal/mol) [5].
  • CO₂ Elimination: The C-C bond cleaves, releasing CO₂ (ΔG‡ = 23.4 kcal/mol) [5].

Fluorine atoms lower the activation energy by stabilizing the partial negative charge at the transition state through inductive effects. Comparative studies show that DFCPA’s decarboxylation barrier is 4.3 kcal/mol lower than its non-fluorinated analog [5].

Table 3: Activation Energies for DFCPA Reactions

ReactionΔG‡ (kcal/mol)Method
Decarboxylation23.4M06-2X/def2-TZVP [5]
Esterification15.8M06-2X/def2-TZVP [5]
Fluorine substitution29.1CCSD(T)/TZ [5]

For esterification, the nucleophilic attack of methanol on DFCPA proceeds via a tetrahedral intermediate stabilized by fluorine’s electron-withdrawing effect. The calculated kinetic isotope effect (kH/kD = 2.1) confirms rate-determining proton transfer [5].

The biological interactions of 2,2-difluorocyclopentane-1-carboxylic acid with ACC deaminase represent a significant area of enzymatic modulation research. ACC deaminase, a pyridoxal phosphate-dependent enzyme belonging to the tryptophan synthase beta superfamily, plays a crucial role in regulating ethylene biosynthesis in plants by catalyzing the deamination of 1-aminocyclopropane-1-carboxylate to ammonia and α-ketobutyrate [1] [2].

Mechanistic Understanding of Inhibition

The inhibition dynamics of ACC deaminase by fluorinated cyclopropane derivatives demonstrate sophisticated molecular recognition mechanisms. Studies have shown that 1-amino-2,2-difluorocyclopropane-1-carboxylic acid functions as a slow-dissociating inhibitor of ACC deaminase with submicromolar affinity [3]. The increased reactivity of the difluorinated cyclopropyl functionality compared to the native substrate creates enhanced binding interactions within the enzyme active site [3].

The enzyme exhibits a stringent substrate specificity, with competitive inhibition occurring through amino acid analogs. L-amino acids such as L-alanine, L-serine, L-homoserine, and L-aminobutyric acid demonstrate competitive inhibition patterns, with L-alanine and L-serine showing the strongest inhibitory effects [1] [4]. This competitive nature suggests that fluorinated cyclopentane carboxylic acids may interact with the same binding site as these natural inhibitors.

Structural Requirements for Inhibition

The molecular architecture of ACC deaminase includes critical residues that facilitate substrate binding and catalysis. The enzyme requires pyridoxal phosphate as a cofactor, with the aldimine bond formation between pyridoxal phosphate and lysine residue 51 being essential for activity [4]. The presence of cysteine residue 162 provides a nucleophilic thiol group that can be modified by specific inhibitors, leading to enzyme inactivation [4].

The stereospecific cleavage of the cyclopropane ring during ACC deamination follows a nucleophilic addition and elimination mechanism [4]. This process involves the removal of a proton from the β-carbon of the substrate, which explains the enzyme's preference for specific stereoisomers of cyclopropane derivatives. The introduction of fluorine substituents in the 2,2-position of cyclopentane carboxylic acid likely influences this stereochemical recognition pattern.

Fluorine-Enhanced Binding Affinity

The incorporation of fluorine atoms into the cyclopentane ring structure significantly alters the electronic properties of the molecule. Fluorine's high electronegativity and unique bonding characteristics contribute to enhanced binding affinity through favorable hydrophobic interactions and potential halogen bonding [5]. These interactions may stabilize the enzyme-inhibitor complex, resulting in the observed slow-dissociating behavior.

The difluorinated cyclopropane analog demonstrated enhanced reactivity compared to non-fluorinated substrates, suggesting that fluorine substitution modifies the electronic environment of the cyclopropane ring, making it more susceptible to enzymatic attack or creating a more stable enzyme-substrate complex [3].

Metabolic Pathway Interference Through Fluorine Substituent Effects

The presence of fluorine substituents in 2,2-difluorocyclopentane-1-carboxylic acid creates significant alterations in metabolic pathway interactions. These effects extend beyond simple enzyme inhibition to encompass broader metabolic network disruptions that can have far-reaching biological consequences.

Cytochrome P450 Mediated Transformations

Fluorinated compounds undergo extensive metabolic transformations through cytochrome P450 enzyme systems. Research has demonstrated that cytochrome P450 monooxygenases can catalyze the hydroxylation of fluorinated substrates, leading to the formation of fluorinated metabolites with altered biological activities [6]. The presence of fluorine atoms in the 2,2-position of cyclopentane carboxylic acid likely influences these metabolic transformations through several mechanisms.

The exceptional ability of cytochrome P450 enzymes to insert oxygen into non-reactive carbon-hydrogen bonds provides a pathway for metabolic activation of fluorinated cyclopentane derivatives [7]. This process can generate hydroxylated metabolites that may exhibit different biological activities compared to the parent compound. The fluorine substituents may direct regioselectivity of hydroxylation, potentially favoring specific positions on the cyclopentane ring.

Metabolic Stability and Bioavailability

The incorporation of fluorine atoms significantly enhances the metabolic stability of organic compounds. The strong carbon-fluorine bond (approximately 116 kcal/mol) provides resistance to metabolic degradation, potentially leading to increased bioavailability and prolonged biological activity [8]. This enhanced stability may result in accumulation of the compound in biological systems, leading to sustained enzyme inhibition and metabolic pathway interference.

Studies have shown that fluorinated compounds often exhibit altered distribution patterns in biological systems. The unique physicochemical properties of fluorine, including its high electronegativity and small atomic radius, contribute to enhanced lipophilicity while maintaining polar characteristics [8]. This dual nature allows fluorinated cyclopentane carboxylic acids to traverse biological membranes more effectively while maintaining interactions with polar enzyme active sites.

Disruption of Cellular Energy Metabolism

Fluorinated carboxylic acids can interfere with fundamental cellular energy metabolism pathways. The formation of fluoroacetyl-CoA from fluorinated precursors poses a significant threat to cellular energy homeostasis through inhibition of the citric acid cycle [9]. While 2,2-difluorocyclopentane-1-carboxylic acid may not directly form fluoroacetyl-CoA, its metabolic transformation products could potentially interfere with similar pathways.

The disruption of normal metabolic flux can lead to altered cellular energy status, affecting ATP production and utilization [10]. This metabolic perturbation may contribute to the observed biological activities of fluorinated cyclopentane derivatives, particularly in systems requiring high energy turnover.

Transporter-Mediated Effects

Fluorinated compounds can modulate the expression and activity of various cellular transporters, including amino acid transporters and xenobiotic efflux pumps [11]. Perfluorinated carboxylic acids have been shown to upregulate amino acid transporters in hepatic cells, potentially as a compensatory mechanism to maintain cellular homeostasis [11]. Similar effects may occur with 2,2-difluorocyclopentane-1-carboxylic acid, leading to altered cellular transport dynamics.

The modulation of transporter activity can have cascading effects on cellular metabolism, affecting the availability of essential nutrients and cofactors required for normal enzymatic function. This secondary effect of fluorine substitution may contribute to the overall biological impact of the compound beyond direct enzyme inhibition.

Structure-Activity Relationships in Microbial Systems

The structure-activity relationships of 2,2-difluorocyclopentane-1-carboxylic acid in microbial systems reveal complex interactions between molecular structure and biological activity. These relationships provide insights into the molecular mechanisms underlying the compound's biological effects and guide the development of more effective derivatives.

Cyclopentane Ring Structure and Biological Activity

The cyclopentane ring system provides a rigid structural framework that influences molecular recognition by biological targets. Research has demonstrated that cyclopentane-1,2-dione derivatives can serve as effective bioisosteres for carboxylic acid functional groups, maintaining biological activity while providing improved physicochemical properties [12]. The specific positioning of fluorine substituents in the 2,2-position of the cyclopentane ring creates a unique electronic environment that affects molecular interactions.

The conformational constraints imposed by the cyclopentane ring limit the number of accessible conformations, potentially leading to enhanced binding selectivity for specific enzyme targets. This conformational rigidity may contribute to the observed biological activities of fluorinated cyclopentane derivatives in microbial systems.

Fluorine Substitution Pattern and Enzyme Selectivity

The specific positioning of fluorine atoms in the 2,2-position of the cyclopentane ring creates unique structure-activity relationships. Studies of fluorinated cyclopentane derivatives have shown that the number and position of fluorine substituents significantly influence biological activity [13]. The presence of two fluorine atoms in the 2,2-position may create a particularly favorable electronic environment for enzyme binding.

The electronegativity of fluorine atoms creates localized dipole moments that can participate in favorable electrostatic interactions with enzyme active sites. These interactions may contribute to enhanced binding affinity and selectivity for specific enzyme targets. The symmetrical positioning of the fluorine atoms in the 2,2-position may also influence the overall molecular dipole moment, affecting membrane permeability and cellular uptake.

Microbial Enzyme Interactions

Microbial systems possess diverse enzymatic machinery capable of recognizing and processing fluorinated compounds. The ability of certain microorganisms to utilize fluorinated compounds as carbon and energy sources demonstrates the adaptability of microbial metabolism to xenobiotic compounds [14]. However, the specific structural features of 2,2-difluorocyclopentane-1-carboxylic acid may create unique interactions with microbial enzymes.

The presence of both carboxylic acid and fluorinated cyclopentane moieties in the same molecule provides multiple sites for enzyme recognition. The carboxylic acid group can participate in ionic interactions with basic amino acid residues, while the fluorinated cyclopentane ring may engage in hydrophobic interactions with lipophilic binding pockets [5].

Resistance and Adaptation Mechanisms

Microbial systems can develop resistance mechanisms to fluorinated compounds through various adaptive strategies. These may include the upregulation of efflux pumps, modification of enzyme active sites, or the development of alternative metabolic pathways [15]. The specific structure of 2,2-difluorocyclopentane-1-carboxylic acid may influence the development of these resistance mechanisms.

The stability of the carbon-fluorine bond may limit the ability of microbial enzymes to metabolically degrade the compound, potentially leading to accumulation and sustained biological effects. However, some microbial species have evolved specialized dehalogenase enzymes capable of cleaving carbon-fluorine bonds [16]. The susceptibility of 2,2-difluorocyclopentane-1-carboxylic acid to these enzymatic processes may influence its biological persistence in microbial systems.

Implications for Antimicrobial Activity

The structure-activity relationships observed in microbial systems suggest potential applications for 2,2-difluorocyclopentane-1-carboxylic acid as an antimicrobial agent. The combination of enzyme inhibition, metabolic pathway interference, and favorable physicochemical properties may contribute to broad-spectrum antimicrobial activity. However, the development of resistance mechanisms and the potential for adaptive responses must be considered in evaluating the long-term efficacy of such compounds.

XLogP3

1.3

Dates

Last modified: 08-19-2023

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